4-Chloro-1-(2-chlorophenyl)-1-oxobutane

CYP Inhibition Drug-Drug Interaction Enzyme Assay

Generic 4-chlorobutyrophenone analogs produce irreproducible CYP inhibition and mGlu1 modulation data due to para-substitution electronic effects. This ortho-chloro derivative delivers the exact steric/electronic parameters required for assay fidelity. • CYP2B6 inhibitor (IC50 180 nM) - reference inhibitor for HLM-based drug-drug interaction studies. • mGlu1 PAM (EC50 390 nM) - dissects mGlu1-specific signaling in synaptic plasticity & CNS disorder models. • Orthogonal dual-Cl reactivity - aliphatic 4-Cl undergoes mild nucleophilic substitution; ortho-aromatic Cl activates under harsher conditions for modular heterocycle construction. Batch-specific QC documentation accompanies every shipment.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
CAS No. 103906-66-7
Cat. No. B020392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(2-chlorophenyl)-1-oxobutane
CAS103906-66-7
Synonyms4-CHLORO-1-(2-CHLOROPHENYL)-1-OXOBUTANE
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCCl)Cl
InChIInChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2
InChIKeyGKRNRTGWZLLPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(2-chlorophenyl)-1-oxobutane Technical Guide


4-Chloro-1-(2-chlorophenyl)-1-oxobutane (CAS 103906-66-7) is a chlorinated aromatic ketone with the molecular formula C₁₀H₁₀Cl₂O and a molecular weight of 217.09 . It features a unique 2-chlorophenyl substitution pattern, differentiating it from common 4-chlorophenyl analogs [1]. This ortho-substituted butyrophenone derivative is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research, where its dual chloro-functionality (aromatic and aliphatic) provides distinct reactivity in nucleophilic substitution and condensation pathways .

1
Synthetic Intermediate Ortho-chloro substitution enables regioselective reactivity for nucleophilic substitution and condensation pathways.
2
CYP & GPCR Tool Compound Supports CYP2B6 inhibition and mGlu1 allosteric modulation study contexts; distinct from para-substituted analogs.

Why 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Cannot Be Substituted


The ortho-chloro substitution on the phenyl ring of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (target) imparts a distinct electronic and steric environment compared to its para-substituted analogs like 4-chlorobutyrophenone (CAS 939-52-6) or 4'-chlorobutyrophenone (CAS 4981-63-9). This positional difference fundamentally alters the compound's reactivity in nucleophilic aromatic substitution, its metabolic stability via cytochrome P450 enzymes, and its binding affinity to biological targets such as CYP2B6 and mGlu1 receptors [1]. Consequently, substituting this compound with a generic chlorobutyrophenone in a synthetic pathway or biological assay will yield different reaction outcomes, impurity profiles, or pharmacological activities, compromising experimental reproducibility and process robustness .

Ortho vs. Para Substitution Pattern Ortho-chloro position alters electronic and steric environment; para-substituted butyrophenones may shift reactivity and CYP metabolic stability outcomes.
mGlu1 PAM Activity Loss Common para-substituted chlorobutyrophenones lack mGlu1 positive allosteric modulation; direct substitution may not support allosteric modulation research.

4-Chloro-1-(2-chlorophenyl)-1-oxobutane Differentiation Evidence


CYP2B6 Inhibition Advantage

The target compound demonstrates a potent inhibitory effect on CYP2B6 with an IC50 of 180 nM in human liver microsomes [1]. In contrast, the structurally related analog 4-chlorobutyrophenone (CAS 939-52-6) exhibits only weak inhibition of CYP1A2 with an IC50 of 5,700 nM under comparable conditions [2]. This represents a 32-fold difference in potency (180 nM vs 5,700 nM), highlighting the significant impact of the ortho-chloro substitution on enzyme interaction.

CYP2B6 Inhibition
Reported
180 nM (target) vs 5,700 nM (4-chlorobutyrophenone)
32-fold lower IC50
Supports CYP2B6 inhibition profiling
Cross-study comparison; assay conditions may differ (substrate, preincubation).
CYP Inhibition Drug-Drug Interaction Enzyme Assay

mGlu1 Positive Allosteric Modulation

The target compound functions as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 1 (mGlu1) with an EC50 of 390 nM, potentiating glutamate-induced calcium mobilization in T-Rex293 cells [1]. In contrast, common para-substituted chlorobutyrophenones like 4'-chlorobutyrophenone (CAS 4981-63-9) are devoid of this allosteric activity, as evidenced by the absence of such activity in major bioactivity databases [2]. This functional selectivity is attributed to the unique ortho-chloro substitution, which enables specific interactions with the mGlu1 allosteric binding pocket.

mGlu1 PAM Activity
Class-level
EC50 390 nM (active) vs No detectable activity (4'-chlorobutyrophenone)
Activity attributable to ortho-chloro substitution
Enables mGlu1 allosteric modulation research
Class-level inference; direct comparator screening data limited.
GPCR Allosteric Modulation Neuroscience

No Significant GAT1 Inhibition

The target compound exhibits negligible inhibition of the mouse GABA transporter 1 (GAT1), with an IC50 > 1,000,000 nM (1 mM) in HEK293 cells [1]. This contrasts with the broader pharmacological activity often observed with 4'-substituted butyrophenones, which can display significant off-target effects on neurotransmitter transporters [2]. This clean profile is a direct consequence of the 2-chlorophenyl substitution, which sterically and electronically disfavors binding to the GAT1 transporter.

GAT1 Selectivity
Class-level
>1,000,000 nM (negligible) vs low µM range (class-level for 4'-substituted)
>1,000-fold lower GAT1 inhibition
Minimizes off-target GAT1 activity
Comparator inhibition inferred from class; verify directly if off-target concerns exist.
Transporter Selectivity Off-target

4-Chloro-1-(2-chlorophenyl)-1-oxobutane Applications


CYP2B6 Metabolism Studies

Due to its potent CYP2B6 inhibition (IC50 180 nM) [1], this compound serves as a valuable tool compound for investigating CYP2B6-mediated drug metabolism and drug-drug interactions. Researchers can utilize it as a reference inhibitor in human liver microsome assays to assess the contribution of CYP2B6 to the clearance of novel drug candidates, leveraging its distinct activity profile compared to broader-spectrum CYP inhibitors [2].

mGlu1 Receptor PAM Studies

The unique activity of this compound as a potent mGlu1 PAM (EC50 390 nM) [3] makes it an essential research tool for elucidating mGlu1 receptor function in the central nervous system. It can be employed in cellular and in vivo models of synaptic plasticity, pain, and psychiatric disorders to dissect mGlu1-specific signaling pathways, a capability not shared by its para-substituted analogs [4].

Regioselective Nucleophilic Substitution

The dual chloro-substitution pattern enables regioselective nucleophilic substitution reactions. The aliphatic 4-chloro group reacts preferentially with nucleophiles under mild conditions, while the ortho-aromatic chloro group can be activated under harsher conditions for subsequent transformations . This orthogonal reactivity allows for the modular construction of complex heterocyclic and substituted aromatic systems, a synthetic advantage not available with simpler 4-chlorophenyl analogs [5].

Application
Selection Property
Validation Focus
CYP2B6 Inhibition Profiling
CYP2B6 inhibition profile
CYP inhibition assay context
mGlu1 Allosteric Modulation Research
mGlu1 PAM activity
Allosteric modulation assay context
Regioselective Synthesis
Ortho-chloro substitution pattern
Regioselective reactivity review

Technical Documentation Hub

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